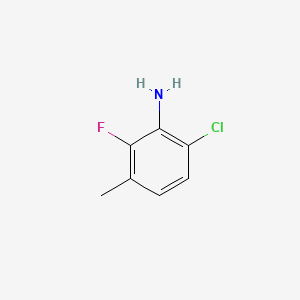

6-Chloro-2-fluoro-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHIYPYDZBWKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Chloro-2-fluoro-3-methylaniline, and how do they influence experimental design?

- Answer: The compound is a liquid at room temperature with a predicted boiling point of 205.9°C (760 mmHg) and a density of 1.3 g/cm³ . These properties are critical for selecting purification methods (e.g., distillation) and solvent compatibility in reactions. The molecular formula (C₇H₇ClFN) and substituent positions (chloro, fluoro, methyl) suggest strong electron-withdrawing effects, which must be considered in designing electrophilic substitution reactions.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Answer:

- ¹H/¹³C NMR : Resolve aromatic protons and carbons, with splitting patterns influenced by fluorine (¹⁹F coupling).

- ¹⁹F NMR : Directly identifies the fluorine environment.

- FT-IR : Confirms NH₂ stretching (~3400 cm⁻¹) and C-Cl/C-F vibrations.

- Mass Spectrometry : Validates molecular weight (159.59 g/mol) and fragmentation patterns.

Computational tools (e.g., density-functional theory) can predict spectral data for comparison .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Answer: Store in a cool, dry place under inert gas (e.g., N₂) to prevent oxidation. Use gloves and fume hoods due to potential toxicity. Stability studies should monitor decomposition under varying pH and temperature conditions.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and reactive properties of this compound?

- Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) can model:

- HOMO-LUMO gaps to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Vibrational frequencies for IR/Raman spectral validation.

For accurate thermochemistry, include exact-exchange terms to reduce errors in atomization energies (<2.4 kcal/mol deviation) .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Answer: The compound’s liquid state complicates single-crystal growth. Alternative approaches:

- Co-crystallization : Use hydrogen-bond acceptors (e.g., carboxylic acids).

- Low-temperature XRD : Stabilize the structure via rapid cooling.

Software like SHELX refines data from twinned crystals or high-resolution powder diffraction.

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for derivatives of this compound?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.